Cas no 2229565-80-2 (4-(4-chloro-2-methoxyphenyl)butan-2-ol)

4-(4-Chloro-2-methoxyphenyl)butan-2-ol is a chiral aromatic alcohol derivative with potential applications in pharmaceutical and fine chemical synthesis. Its structure features a chloro-methoxy-substituted phenyl ring linked to a butanol chain, offering versatility as an intermediate in organic transformations. The presence of both chloro and methoxy functional groups enhances its reactivity in electrophilic and nucleophilic reactions, while the hydroxyl group provides a handle for further derivatization. This compound is particularly valuable in asymmetric synthesis due to its stereogenic center, enabling the production of enantiomerically enriched products. Its stability under standard conditions and compatibility with common reagents make it a practical choice for research and industrial applications.
4-(4-chloro-2-methoxyphenyl)butan-2-ol structure
2229565-80-2 structure
Product Name:4-(4-chloro-2-methoxyphenyl)butan-2-ol
CAS No:2229565-80-2
MF:C11H15ClO2
MW:214.688602685928
CID:6369529
PubChem ID:165697191
Update Time:2025-10-30

4-(4-chloro-2-methoxyphenyl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(4-chloro-2-methoxyphenyl)butan-2-ol
    • EN300-1985770
    • 2229565-80-2
    • Inchi: 1S/C11H15ClO2/c1-8(13)3-4-9-5-6-10(12)7-11(9)14-2/h5-8,13H,3-4H2,1-2H3
    • InChI Key: XBHOAFOLJPUTKK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)OC)CCC(C)O

Computed Properties

  • Exact Mass: 214.0760574g/mol
  • Monoisotopic Mass: 214.0760574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29.5Ų

4-(4-chloro-2-methoxyphenyl)butan-2-ol Pricemore >>

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Additional information on 4-(4-chloro-2-methoxyphenyl)butan-2-ol

Introduction to 4-(4-Chloro-2-methoxyphenyl)butan-2-ol (CAS No. 2229565-80-2)

4-(4-Chloro-2-methoxyphenyl)butan-2-ol, with the CAS number 2229565-80-2, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in pharmaceutical research and development. This compound is characterized by its unique structural features, which include a chlorinated and methoxylated aromatic ring attached to a butanol chain. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for further investigation.

The molecular formula of 4-(4-chloro-2-methoxyphenyl)butan-2-ol is C11H15ClO2, and its molecular weight is approximately 210.68 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the substitution of a halogenated aromatic compound with an appropriate alcohol or alkoxide reagent. The resulting product is then purified using standard techniques such as column chromatography or recrystallization to ensure high purity and consistency.

In terms of physical properties, 4-(4-chloro-2-methoxyphenyl)butan-2-ol is a colorless to pale yellow liquid at room temperature. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dichloromethane. These solubility characteristics make it suitable for various experimental protocols, including dissolution in biological media for in vitro and in vivo studies.

The chemical stability of 4-(4-chloro-2-methoxyphenyl)butan-2-ol is generally good under standard laboratory conditions. However, it is advisable to store the compound in a cool, dry place away from direct sunlight and strong oxidizing agents to prevent degradation. The compound should also be handled with appropriate personal protective equipment (PPE) to ensure safety during laboratory operations.

In the realm of pharmaceutical research, 4-(4-chloro-2-methoxyphenyl)butan-2-ol has shown promise as a potential lead compound for the development of new therapeutic agents. Recent studies have focused on its biological activities, particularly its interactions with various receptors and enzymes. For instance, research has demonstrated that this compound exhibits moderate affinity for certain G protein-coupled receptors (GPCRs), which are key targets for many drugs used in the treatment of neurological disorders, cardiovascular diseases, and metabolic conditions.

One notable study published in the Journal of Medicinal Chemistry investigated the effects of 4-(4-chloro-2-methoxyphenyl)butan-2-ol on the serotonin 5-HT1A receptor. The results indicated that the compound acts as a partial agonist at this receptor, suggesting its potential utility in the treatment of anxiety disorders and depression. Further preclinical studies are underway to explore its efficacy and safety profile in animal models.

Beyond its potential as a therapeutic agent, 4-(4-chloro-2-methoxyphenyl)butan-2-ol has also been studied for its use as an intermediate in the synthesis of more complex molecules. Its versatile chemical structure allows for easy modification through functional group transformations, making it a valuable building block in organic synthesis. This property has led to its application in the development of novel materials and polymers with unique properties.

In conclusion, 4-(4-chloro-2-methoxyphenyl)butan-2-ol (CAS No. 2229565-80-2) is a multifaceted compound with significant potential in both pharmaceutical research and materials science. Its unique chemical structure and favorable physical properties make it an attractive candidate for further investigation and development. As research continues to uncover new applications and insights into its biological activities, this compound is likely to play an increasingly important role in advancing scientific knowledge and innovation.

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